molecular formula C22H27N5O2 B2624164 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione CAS No. 904371-83-1

6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2624164
CAS RN: 904371-83-1
M. Wt: 393.491
InChI Key: ACTYQIZXZTVIIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods reported for the synthesis of imidazole derivatives . The first synthesis of imidazole derivatives is reported in the patent literature and requires several steps to give low yield starting from dimethylbromobenzene via stepwise addition of two kinds of Grignard reagents .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring containing two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds can bind with metal pre-catalysts to form complexes that show high catalytic activity . They are used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole compounds can vary widely depending on their specific structures. Generally, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Safety and Hazards

The safety and hazards of imidazole compounds can also vary widely. Some imidazole compounds have hazard classifications such as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 .

Future Directions

The future directions for imidazole compounds are promising. They have become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

properties

IUPAC Name

6-(2,4-dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-6-7-8-11-25-20(28)18-19(24(5)22(25)29)23-21-26(18)13-16(4)27(21)17-10-9-14(2)12-15(17)3/h9-10,12-13H,6-8,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTYQIZXZTVIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione

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